Erythromycin estolate
Overview
Description
Erythromycin estolate is an aminoglycoside sulfate salt and an erythromycin derivative . It is the lauryl sulfate ester of propionyl erythromycin, a broad-spectrum, topical macrolide antibiotic with antibacterial activity . It diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome, preventing bacterial protein synthesis .
Synthesis Analysis
Erythromycin is a therapeutical compound belonging to the class of macrolide antibiotics, originally discovered by McGuire et al. in 1952 . It is produced through biosynthesis during fermentation from species of the Gram-positive Saccharopolyspora erythraea, formerly classified as Streptomyces erythraeus .Molecular Structure Analysis
The molecular formula of Erythromycin estolate is C52H97NO18S . The molecular weight is 1056.39 . The percent composition is C 59.12%, H 9.26%, N 1.33%, O 27.26%, S 3.04% .Chemical Reactions Analysis
Erythromycin exhibits several drawbacks, raising serious clinical challenges. Among them, the very low solubility in water and instability under acidic conditions cause a limited efficacy and bioavailability . To overcome these disadvantages, a large variety of Erythromycin formulations, including nanoparticles, have emerged .Physical And Chemical Properties Analysis
Erythromycin estolate has a role as an enzyme inhibitor . It contains an erythromycin A 2’-propanoate . It is the lauryl sulfate ester of propionyl erythromycin .Scientific Research Applications
1. Treatment of Infections
- Use in Syphilis Therapy : Erythromycin is frequently used for treating syphilis, especially in patients allergic to penicillin. However, its effectiveness during pregnancy is not well-established. A case study noted the successful treatment of a mother with erythromycin estolate but the subsequent birth of an infant who died of congenital syphilis, suggesting a need for further evaluation in such cases (South et al., 1964).
2. Antibiotic Therapy
- Erythromycin in Respiratory and Other Infections : Erythromycin has been found effective in treating various infections, including respiratory tract infections, otitis media, sinusitis, skin infections, osteomyelitis, and infections caused by Mycoplasma spp. and Chlamydia (Lacey, 1977).
3. Pharmacological Properties
- Comparison with Other Erythromycin Forms : The balance between the hepatotoxicity of erythromycin estolate and its better absorption compared to other erythromycin forms has been a topic of study, highlighting the challenges in evaluating its pharmacological properties (Pumphrey, 1973).
4. Toxicology Studies
- Erythromycin Estolate-Induced Liver Injury : A study integrated toxicology, transcriptomics, and metabonomics approaches to understand the mechanisms behind erythromycin estolate-induced liver injury in rats. It highlighted the induction of ABC transporters pathway as an adaptive mechanism in cholestasis caused by erythromycin estolate (Lu et al., 2014).
5. Antiviral Properties
- Erythromycin Estolate Against Zika Virus : Erythromycin estolate has shown potential in inhibiting Zika virus entry by disrupting the viral membrane, suggesting its use as a possible treatment for Zika virus infection (Wang et al., 2019).
6. Microbiological Aspects
- Broad Spectrum Activity : Erythromycin remains active against a wide range of bacteria, including Gram-positive and Gram-negative aerobic, facultative, and anaerobic bacteria, as well as Mycoplasma, treponemes, and Chlamydia. Its activity is due to its binding to ribosomes, inhibiting protein synthesis (Preston, 1986).
7. Comparative Studies
- Comparison with Amoxicillin for Acute Otitis Media : A study compared the efficacy and safety of erythromycin estolate and amoxicillin in children with acute otitis media. Both drugs showed equivalent clinical outcomes, suggesting erythromycin estolate as a viable alternative (Scholz et al., 1998).
Safety And Hazards
Future Directions
Erythromycin has traditionally been used for various respiratory infections, prophylaxis of neonatal conjunctivitis, and chlamydia . It is also FDA-approved for treating skin infections, intestinal amebiasis, rheumatic fever, prophylaxis, syphilis, and pelvic inflammatory disease (PID) . If mixed with tretinoin cream or benzoyl peroxide, it is effective for treating acne . During pregnancy, clinicians can use it to prevent Group B streptococcal infection in the newborn . Erythromycin is also used off-label for treating gastroparesis, also known as delayed gastric emptying .
properties
IUPAC Name |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H71NO14.C12H26O4S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;2-12H2,1H3,(H,13,14,15)/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMFUEJKWXESNL-JZBHMOKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H97NO18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037224 | |
Record name | Erythromycin estolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1056.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythromycin estolate | |
CAS RN |
3521-62-8 | |
Record name | Erythromycin estolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3521-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin estolate [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003521628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ERYTHROMYCIN ESTOLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Erythromycin estolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythromycin, 2'-propanoate, dodecyl sulfate (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHROMYCIN ESTOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRJ2P631HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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